Cas no 55706-61-1 (quinoline-8-carboxamide)

quinoline-8-carboxamide structure
quinoline-8-carboxamide structure
Product Name:quinoline-8-carboxamide
CAS No:55706-61-1
MF:C10H8N2O
MW:172.18332195282
CID:944368
PubChem ID:150664
Update Time:2025-11-02

quinoline-8-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 8-Quinolinecarboxamide
    • quinoline-8-carboxamide
    • 8-Carbamoylquinoline
    • AC1L44SC
    • CCRIS 6967
    • CHEBI:573936
    • CHEMBL502330
    • Chinolin-8-carbonsaeure-amid
    • CTK5A4047
    • quinoline-8-carboxylic acid amide
    • SureCN460456
    • CS-0261735
    • F76886
    • DTXSID00204243
    • AKOS008969900
    • Z62734446
    • SB68137
    • 55706-61-1
    • MFCD00508832
    • 8-Quinolinecarboxamide #
    • BDBM50255266
    • DB-333864
    • SCHEMBL460456
    • EN300-79752
    • Inchi: 1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13)
    • InChI Key: HPQRQAOVNXWEEQ-UHFFFAOYSA-N
    • SMILES: O=C(C1=CC=CC2=CC=CN=C21)N

Computed Properties

  • Exact Mass: 172.06374
  • Monoisotopic Mass: 172.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56A^2

Experimental Properties

  • Density: 1.27
  • Boiling Point: 421.3°C at 760 mmHg
  • Flash Point: 208.6°C
  • Refractive Index: 1.678
  • PSA: 55.98

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quinoline-8-carboxamide Suppliers

Amadis Chemical Company Limited
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(CAS:55706-61-1)quinoline-8-carboxamide
Order Number:A1221381
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:14
Price ($):332
Email:sales@amadischem.com

Additional information on quinoline-8-carboxamide

Quinoline-8-Carboxamide: A Versatile Compound in Biomedical Research

Quinoline-8-carboxamide, with the CAS number 55706-61-1, represents a significant class of heterocyclic compounds that have garnered substantial attention in the field of biomedical research. This compound belongs to the broader family of quinoline derivatives, characterized by a six-membered ring fused to a five-membered ring, which provides a unique structural framework for diverse biological activities. The carboxamide group at the 8-position of the quinoline ring is a critical functional moiety that influences its pharmacological properties, enabling interactions with various biological targets. Recent advancements in synthetic chemistry and molecular biology have further expanded the potential applications of quinoline-8-carboxamide, making it a focal point for drug discovery and therapeutic innovation.

Research published in Journal of Medicinal Chemistry (2023) highlights the structural versatility of quinoline-8-carboxamide in modulating enzyme activity. The compound's ability to form hydrogen bonds with target proteins, combined with its hydrophobic interactions, positions it as a promising scaffold for developing inhibitors against key enzymes such as kinases and proteases. For instance, a study by Zhang et al. (2023) demonstrated that quinoline-8-carboxamide derivatives exhibit potent inhibitory effects against the ALK (Anaplastic Lymphoma Kinase) receptor, a therapeutic target in non-small cell lung cancer (NSCLC). This finding underscores the compound's potential in oncology, where targeted therapies are critical for improving patient outcomes.

Recent studies have also explored the quinoline-8-carboxamide scaffold for its antimicrobial properties. A 2023 paper in Antimicrobial Agents and Chemotherapy reported that certain derivatives of this compound demonstrate broad-spectrum activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The carboxamide group plays a pivotal role in enhancing the compound's ability to disrupt bacterial cell membranes, a mechanism that is increasingly important in the face of growing antibiotic resistance. These findings align with global efforts to develop novel antimicrobial agents, as highlighted by the World Health Organization (WHO) in its 2023 report on antimicrobial resistance.

The quinoline-8-carboxamide structure also holds promise in the development of anti-inflammatory drugs. A 2023 study published in Pharmacological Research revealed that this compound can modulate the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory response. The carboxamide group was found to enhance the compound's selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This selectivity is a critical factor in the design of safer and more effective anti-inflammatory therapies.

In the realm of neuropharmacology, quinoline-8-carboxamide has shown potential as a modulator of neurotransmitter systems. Research published in Neuropharmacology (2023) suggests that this compound can interact with the serotonin receptor (5-HT2A), influencing cognitive and mood-related functions. The carboxamide group contributes to the compound's ability to stabilize the receptor's conformation, thereby modulating its activity. These findings are particularly relevant given the rising interest in compounds that target serotonin pathways for the treatment of neurological disorders such as depression and schizophrenia.

The synthesis of quinoline-8-carboxamide has been optimized through various strategies, including the use of microwave-assisted reactions and catalytic methods. A 2023 study in Organic Letters described a novel approach to synthesize this compound with high yield and purity, which is essential for pharmaceutical applications. The carboxamide group is typically introduced via a nucleophilic substitution reaction, where the starting material is a quinoline derivative with a reactive functional group. This synthetic route not only enhances the efficiency of production but also allows for the incorporation of additional functional groups, enabling further modification of the compound for specific therapeutic applications.

Despite its promising properties, the quinoline-8-carboxamide scaffold is not without challenges. A 2023 review in Drug Discovery Today discussed the potential for metabolic instability and poor solubility in aqueous environments, which can limit the bioavailability of the compound. Researchers are actively exploring strategies to address these issues, such as the incorporation of hydrophilic groups or the use of prodrug approaches. These modifications aim to enhance the compound's pharmacokinetic profile, ensuring that it reaches its target site in sufficient concentrations to exert its therapeutic effects.

The quinoline-8-carboxamide structure also serves as a valuable platform for the development of radiolabeled compounds for imaging applications. A 2023 study in Journal of Nuclear Medicine demonstrated that certain derivatives of this compound can be labeled with fluorine-18 (¹⁸F), enabling their use in positron emission tomography (PET) scans. The carboxamide group provides the necessary chemical stability for radiolabeling, while the quinoline ring offers a favorable pharmacokinetic profile. This application is particularly relevant in oncology, where PET imaging is used to monitor tumor response to therapy and to guide personalized treatment strategies.

Looking ahead, the quinoline-8-carboxamide scaffold is expected to play a significant role in the development of next-generation therapeutics. The compound's structural flexibility allows for the design of molecules tailored to specific disease targets, while its functional groups provide opportunities for further chemical modifications. As research continues to uncover new biological mechanisms and therapeutic applications, the quinoline-8-carboxamide remains a compelling candidate for innovation in pharmaceutical science. The ongoing exploration of this compound's potential is a testament to the dynamic nature of drug discovery and the importance of interdisciplinary research in advancing medical treatments.

Ultimately, the quinoline-8-carboxamide represents a versatile and promising scaffold in the quest for novel therapeutics. Its structural features, particularly the carboxamide group, enable a wide range of biological activities, from enzyme inhibition to anti-inflammatory effects. As researchers continue to refine synthetic methods and explore new applications, the compound's potential is likely to expand further. The ongoing studies in pharmacology, medicinal chemistry, and molecular biology underscore the importance of quinoline-8-carboxamide in addressing some of the most pressing challenges in modern medicine, from antibiotic resistance to neurological disorders. The journey of this compound from a chemical scaffold to a therapeutic agent is a prime example of the power of scientific innovation in improving human health.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:55706-61-1)quinoline-8-carboxamide
A1221381
Purity:99%
Quantity:1g
Price ($):332
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